2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile
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Overview
Description
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with a molecular formula of C12H6Cl3N3.
Preparation Methods
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer studies.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile can be compared with other similar compounds, such as:
2-(2,3,5-Trichlorophenyl)-1,3-thiazoles: These compounds share a similar phenyl group but differ in the heterocyclic ring structure.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H6Cl3N3 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-3-9(11(15)10(14)4-8)12-17-5-7(1-2-16)6-18-12/h3-6H,1H2 |
InChI Key |
YMADTWXVCXPDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CC#N)Cl)Cl)Cl |
Origin of Product |
United States |
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